(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
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Description
(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H14BrN3O2S and its molecular weight is 404.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Binding Studies
(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a compound with notable significance in synthetic chemistry. One study highlighted the synthesis of p-hydroxycinnamic acid amides, including derivatives related to this compound. These compounds were investigated for their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies, revealing valuable insights into their binding affinities and thermodynamic parameters (Meng et al., 2012).
Heterocyclic Synthesis and Antimicrobial Activities
Another aspect of this compound's research applications is in the field of heterocyclic synthesis. A study synthesized and evaluated various derivatives for their antimicrobial activities. This research demonstrated the potential of this compound in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Synthesis and Reactivity in Organic Chemistry
In organic chemistry, the reactivity of this compound and its derivatives has been a subject of interest. Studies have explored various reactions, such as those with aldehydes, formamide, and Raney nickel, to synthesize tricyclic derivatives. These investigations contribute to the understanding of the compound's chemical behavior and potential applications in synthesizing more complex organic molecules (Kostenko et al., 2007; Kostenko et al., 2008).
Development of Anticancer Agents
The potential of this compound in the development of anticancer agents has also been explored. Research in this area has led to the synthesis of novel derivatives with promising anticancer and anti-5-lipoxygenase activities, highlighting the compound's versatility in medicinal chemistry (Rahmouni et al., 2016).
Antibacterial and Anti-Inflammatory Activities
Research has also delved into the synthesis of new pyrimidine and thiophene derivatives of this compound for antibacterial and anti-inflammatory applications. This indicates the compound's potential in developing new pharmaceuticals with specific therapeutic benefits (Lahsasni et al., 2018).
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-13-4-1-12(2-5-13)3-6-15(22)19-8-9-21-11-20-14-7-10-24-16(14)17(21)23/h1-7,10-11H,8-9H2,(H,19,22)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBKIKOVHPMLC-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.